Adenine sulfate

Descripción

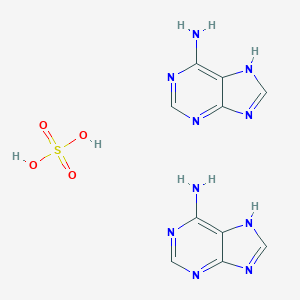

Definition and Chemical Identity

Adenine (B156593) sulfate (B86663) is a salt of adenine, which is a purine (B94841) derivative and a nucleobase. It is commonly employed in research due to its solubility and stability selleckchem.comontosight.ai.

Nomenclature and Synonyms

The preferred IUPAC name for adenine sulfate can be expressed as 7H-purin-6-amine; sulfuric acid nih.govapexbt.comsolubilityofthings.com. Other common names and synonyms for this compound include:

Adenine hemisulfate selleckchem.comsolubilityofthings.comchemicalbook.comphygenera.derpicorp.comsigmaaldrich.com

Adenine hemisulfate salt chemicalbook.comrpicorp.comsigmaaldrich.com

9H-purin-6-amine sulfate nih.gov

6-Aminopurine hemisulfate salt sigmaaldrich.com

Diadenine sulphate chemicalbook.comfishersci.fi

this compound dihydrate (for hydrated forms) sigmaaldrich.comtcichemicals.comamericanelements.com

Chemical Formula and Molecular Weight

The chemical formula for this compound can vary depending on its hydration state, typically representing a salt formed between adenine and sulfuric acid. Common representations include:

C₅H₇N₅O₄S, with a molecular weight of 233.21 g/mol , which refers to adenine sulphate (PubChem CID 118738) nih.gov.

C₅H₅N₅ · 0.5(H₂SO₄), with a molecular weight of 184.17 phygenera.desigmaaldrich.comtoku-e.com. This form is also sometimes noted as C₅H₅N₅-1/2H₂SO₄-H₂O with a molecular weight of 202.18 g/mol rpicorp.com.

2(C₅H₅N₅)·H₂SO₄, with a molecular weight of 368.33 g/mol apexbt.comfishersci.fidrugbank.comthermofisher.com. This corresponds to the bis(9H-purin-6-amine); sulfuric acid or this compound (2:1) form fishersci.fidrugbank.comthermofisher.comwikidata.org.

For the dihydrate form, this compound Dihydrate, the formula is (C₅H₅N₅)₂·H₂SO₄·2H₂O, with a molecular weight of 404.36 or 404.37 g/mol sigmaaldrich.comtcichemicals.comamericanelements.com.

The variability in chemical formula and molecular weight underscores the importance of specifying the exact form of this compound when used in research.

Table 1: Chemical Identity of this compound

Historical Context of Adenine Research

The study of adenine and its derivatives is deeply rooted in the history of biochemistry and molecular biology, tracing back to the foundational discoveries of nucleic acids.

Early Discoveries and Significance of Adenine

The history of DNA began in 1869 when Swiss biochemist Friedrich Miescher first isolated a new substance, which he called "nuclein," from the nuclei of white blood cells news-medical.netalphabiolabs.ieyourgenome.org. This substance was later renamed "nucleic acid" by his pupil, Richard Altmann, in 1889 news-medical.netalphabiolabs.ie. By 1900, it was established that the basic building blocks of DNA included phosphate (B84403), a sugar (deoxyribose), and four heterocyclic bases alphabiolabs.ie.

Albrecht Kossel, a German biochemist, significantly advanced the understanding of nuclein's building blocks yourgenome.orgwikipedia.org. In 1885, Kossel named "adenine" after Greek "aden" (gland), referencing the pancreas from which his sample was extracted wikipedia.org. He later isolated the five nucleotide bases, including adenine, that constitute DNA and RNA, work for which he received the Nobel Prize in Physiology or Medicine in 1910 yourgenome.org.

Adenine is one of the two purine nucleobases (the other being guanine) essential for forming nucleotides of nucleic acids wikipedia.orgpw.live. In DNA, adenine forms two hydrogen bonds with thymine (B56734), while in RNA, it binds to uracil (B121893) wikipedia.orgpw.livebyjus.com. Beyond its role in genetic material, adenine is a critical component of numerous biological molecules academie-sciences.frpatsnap.com. It is integral to adenosine (B11128) triphosphate (ATP), which serves as the primary energy carrier in cells, facilitating processes like protein synthesis, chemical synthesis, and muscle contraction ontosight.aiwikipedia.orgpw.livebyjus.comacademie-sciences.frpatsnap.com. Furthermore, adenine is part of important cofactors like nicotinamide (B372718) adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), which are crucial for cellular respiration and redox reactions ontosight.aiwikipedia.orgacademie-sciences.frpatsnap.comglpbio.com. It is also a component of adenosine, adenosine monophosphate, cyclic adenosine monophosphate, and S-adenosylmethionine wikipedia.orgacademie-sciences.fr.

Emergence of this compound as a Research Compound

This compound emerged as a research compound primarily due to the need for a stable and soluble form of adenine for various biochemical and biological studies ontosight.aisolubilityofthings.com. The sulfate group contributes to the compound's solubility and stability, making it a useful derivative for laboratory applications ontosight.ai.

While adenine itself is fundamental, its salt forms, like this compound, facilitate its incorporation into experimental setups, particularly where precise concentrations and solubility in aqueous solutions are critical ontosight.aisolubilityofthings.com. The interaction of adenine with strong acids like sulfuric acid provides insights into the nucleobase's stability and reactivity under different conditions, which is essential for synthesizing derivatives and understanding biochemical processes solubilityofthings.com.

Academic Research Perspectives on this compound

This compound is widely utilized in academic research for its various roles in promoting biological processes and serving as a key component in complex media. Its applications span plant biology, cell culture, and broader biochemical investigations.

In plant biology, this compound is commonly used as a media supplement, acting as a precursor for cytokinin biosynthesis toku-e.com. Studies have demonstrated its ability to promote organogenesis and in vitro flowering in various plant species, including dill, Vitex vinifolia, and Aloe vera L. toku-e.com. Research on Jatropha curcas L. showed that this compound, alongside glutamine, significantly enhanced shoot multiplication, with specific concentrations proving most effective for shoot regeneration academicjournals.org. It has also been found to optimize seed germination rates in certain plant species, such as Calanthe sieboldii researchgate.net. Furthermore, studies on papaya callus cultures investigated the effects of different this compound concentrations on shoot induction and development tci-thaijo.org.

In cell culture applications, this compound is frequently added to culture media to enhance cell growth and proliferation, particularly in studies involving mammalian cells chemimpex.com. It serves as a vital component in nucleotide synthesis, functioning as a key building block for DNA and RNA production chemimpex.comchemicalbull.com. This role makes it essential for researchers working on molecular biology and genetic engineering applications ontosight.aichemimpex.com.

Beyond these specific applications, this compound is employed in biochemical assays and experiments to explore metabolic pathways, especially those related to energy transfer and nucleotide metabolism chemimpex.com. Its involvement in nucleic acid metabolism underscores its importance in genetic engineering and biotechnology ontosight.ai.

Table 2: Applications of this compound in Academic Research

| Research Area | Specific Application | Reference(s) |

| Plant Biology | Media supplement for cytokinin biosynthesis, promotion of organogenesis and in vitro flowering | toku-e.com |

| Enhancement of shoot multiplication in Jatropha curcas L. | academicjournals.org | |

| Optimization of seed germination | researchgate.net | |

| Promotion of shoot induction and development in callus cultures | tci-thaijo.org | |

| Cell Culture | Enhancement of cell growth and proliferation in culture media | chemimpex.com |

| Nucleic Acid Synthesis | Key building block for DNA and RNA production | ontosight.aiglpbio.comchemimpex.comchemicalbull.com |

| Biochemical Research | Investigation of metabolic pathways, energy transfer, and nucleotide metabolism | ontosight.aichemimpex.com |

Multidisciplinary Research Domains

This compound is a versatile compound employed across a spectrum of scientific disciplines, contributing to advancements in fundamental understanding and practical applications.

Biochemistry and Pharmacology

In the fields of biochemistry and pharmacology, this compound is a subject of extensive investigation. Research focuses on deciphering its pharmacokinetics and potential pharmacological effects within biological systems. Studies have indicated its possible involvement in modulating metabolic pathways and its relevance to cardiovascular health. nih.gov It is routinely utilized in various biochemical assays and experiments designed to probe metabolic pathways, particularly those concerning energy transfer and nucleotide metabolism. wikipedia.org

Molecular Biology and Genetic Engineering

This compound plays a critical role in molecular biology and genetic engineering dueowing to its status as a fundamental building block for nucleotides. It is an essential precursor for the synthesis of DNA and RNA. Researchers in these domains frequently incorporate this compound into their work to study genetic material and its intricate mechanisms. wikipedia.orguni.lu

Cell Culture

The compound is commonly employed in cell culture applications to foster cell growth and proliferation. Its inclusion in cell culture media, particularly for mammalian cells, is known to enhance the viability and productivity of cultured cells, as well as supporting the optimal growth conditions for microorganisms and plant cells. wikipedia.org

Plant Tissue Culture and Agriculture

Table 1: Influence of this compound on Plant Tissue Culture Parameters

| Plant Species | This compound Concentration | Other Regulators (mg/L) | Observed Effect | Increase Factor (where applicable) | Source |

| Jatropha curcas | 25 mg/L | 1.5 BA + 0.05 IBA + 0.5 TDZ + 25 Gln | Over two-fold increase in shoot number (from 4.08 to 9.09 shoots/explant) and 93% regeneration frequency. fishersci.atfishersci.ca | >2x | fishersci.atfishersci.ca |

| Lemon Balm (Melissa officinalis) | 1 mg/L | Not specified | Superior average length of vegetative branches (5.40 cm) | N/A | herts.ac.uk |

| Lemon Balm (Melissa officinalis) | 2 mg/L | Not specified | Highest average shoot number (31.75 branches/plant), fresh and dry weight herts.ac.uk | N/A | herts.ac.uk |

| Kalanchoe blossfeldiana | 120 mg/L | Not specified (under LED light) | Significantly increased shoot height, shoot number, number of leaves, chlorophyll (B73375) content, fresh and dry weight, and rooting. fishersci.ca | 100% response for multiplication and rooting | fishersci.ca |

| Pomegranate (Punica granatum) cv. Ganesh | 40 mg/L | 1.0 BAP + 1.0 Kinetin (B1673648) | Maximum shoot proliferation (78.25%), number of shoots (3.75), and shoot length (3.06 cm). fishersci.ca | N/A | fishersci.ca |

| Potato (Solanum tuberosum) | 40 mg/L | BAP and Kinetin | Enhanced shoot regeneration from callus. fishersci.cafishersci.se | N/A | fishersci.cafishersci.se |

This compound has been shown to enhance shoot multiplication in various woody species, including Melia azedarach, Bauhinia vahlii, and Petrocarpus marsupium. fishersci.atfishersci.ca

Pharmaceutical Development

In the pharmaceutical sector, this compound contributes to the development of various drugs that target cellular processes. It is utilized in drug formulation, with specific applications in the creation of antiviral medications, leveraging its involvement in cellular metabolism and energy transfer. uni.lu Research also suggests that adenine derivatives may possess anti-inflammatory properties by modulating cytokine production and signaling pathways, and exhibit antioxidant activity. fishersci.fi

Renal Research

This compound has been employed in experimental models, such as inducing chronic kidney disease (CKD) in rats through an adenine diet, which leads to dysregulated hydrogen sulfide (B99878) and nitric oxide pathways. Research in this area also explores how certain sulfate prebiotics, like chondroitin (B13769445) sulfate, can mitigate hypertension in offspring induced by maternal adenine diet, linking adenine's role to broader sulfate metabolism and kidney health studies. fishersci.co.uk

Ethical Considerations in this compound Research

Ethical considerations are paramount in all scientific research, including studies involving chemical compounds like this compound. General ethical principles that guide research designs and practices emphasize the protection of research participants' rights, enhancement of research validity, and maintenance of scientific integrity. These principles typically encompass voluntary participation, informed consent, anonymity, confidentiality, minimization of potential harm, and transparent communication of results. wikipedia.org

It is crucial to note that this compound is widely designated "For research use only" and "Not for human use" or "Not for human or veterinary use" by commercial suppliers. fishersci.fifishersci.fiwikidata.org This designation underscores the necessity for strict adherence to research-specific ethical guidelines and regulations when handling and applying this compound in experimental settings. Researchers are expected to operate within established ethical frameworks, particularly when studies involve living organisms or biological systems, to ensure responsible and principled scientific conduct.

Structure

2D Structure

Propiedades

IUPAC Name |

7H-purin-6-amine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5N5.H2O4S/c2*6-4-3-5(9-1-7-3)10-2-8-4;1-5(2,3)4/h2*1-2H,(H3,6,7,8,9,10);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXHSCOPYJCOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)N.C1=NC2=NC=NC(=C2N1)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883360 | |

| Record name | 9H-Purin-6-amine, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | Adenine sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11117 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

321-30-2 | |

| Record name | Adenine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Purin-6-amine, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9H-Purin-6-amine, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diadenine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/741GJF3K9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies

Chemical Synthesis Approaches

Chemical synthesis of adenine (B156593) sulfate (B86663) centers on the direct reaction of adenine with sulfuric acid under controlled conditions.

The most recognized approach for synthesizing adenine sulfate involves the direct reaction of adenine with sulfuric acid. The stoichiometry of this reaction dictates that two moles of adenine react with one mole of sulfuric acid to yield this compound . This process typically begins by suspending adenine in deionized water, followed by heating the mixture to a specific temperature range, generally 50–60°C. Sulfuric acid is then added dropwise until the solution reaches a pH of 2–3, facilitating the precipitation of this compound . This reaction is exothermic, requiring careful control of the temperature and pressure within the reaction vessel niir.org.

Controlled reaction conditions are paramount for optimizing the yield and purity of this compound. After the sulfation reaction, purification techniques are employed to isolate the product from unreacted materials and by-products. Active carbon decolorization can be used, where crude adenine is dissolved in hot water (80–90°C), and active carbon is added to adsorb impurities, potentially increasing purity to around 92% . Subsequently, pH adjustment and crystallization are crucial steps. Acidification of the solution with sulfuric acid to a pH of 1.5–2.5 precipitates this compound. Slow cooling of the mixture then leads to the formation of needle-like crystals, which are collected via filtration and washed with ice-cold water. The addition of Glauber's salt (Na₂SO₄) can enhance crystal formation through a salting-out effect .

A summary of typical chemical synthesis parameters for this compound is presented in Table 1.

| Parameter | Range/Value | Notes | Source |

| Stoichiometry | 2 moles Adenine : 1 mole H₂SO₄ | Required for product formation | |

| Initial Reaction Temperature | 50–60°C | Adenine suspended in deionized water, then heated | |

| Reaction pH | 2–3 | Achieved by dropwise addition of H₂SO₄ | |

| Post-Decolorization pH | 1.5–2.5 | For precipitation of this compound | |

| Crystallization Method | Slow cooling | Yields needle-like crystals | |

| Additives | Glauber's salt (Na₂SO₄) | Enhances crystal formation by salting out |

Biological Synthesis Pathways

While adenine is a fundamental biological molecule, this compound as a distinct compound is not typically described as being synthesized through specific biological pathways in living organisms. Instead, biological systems focus on the intricate synthesis and metabolism of adenine itself and the crucial role of sulfate in other biological processes.

Adenine is a purine (B94841) nucleobase that is a common metabolite in various organisms, including humans, Daphnia magna, Saccharomyces cerevisiae, and Escherichia coli nih.govmpg.de. Its biosynthesis in microorganisms is part of the complex purine metabolism, typically derived from inosine (B1671953) monophosphate (IMP) through a series of enzymatic steps involving amino acids like glycine, glutamine, and aspartic acid, and cofactors such as tetrahydrofolate wikipedia.org. There is no direct evidence indicating the microbial production of this compound as a naturally occurring compound; rather, microbial processes contribute to the production of adenine, which can then be chemically converted to its sulfate salt.

Sulfur is an essential element for life, and its metabolism is crucial for the biosynthesis of various sulfur-containing biomolecules. In biological systems, the activation of inorganic sulfate is a multi-step process that leads to the formation of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) nih.govnih.govfrontiersin.org. PAPS is universally recognized as the activated sulfate donor for almost all biological sulfation reactions nih.govnih.govfrontiersin.orgnih.govgenome.jpmdpi.comnih.gov.

Adenine is an integral component of adenosine-containing molecules that are central to cellular metabolism, including adenosine (B11128) triphosphate (ATP), nicotinamide (B372718) adenine dinucleotide (NAD), and flavin adenine dinucleotide (FAD) ontosight.aiwikipedia.orgglpbio.com. ATP is directly involved in the initial steps of sulfate activation, where it reacts with inorganic sulfate to form adenosine 5'-phosphosulfate (APS) through the enzyme ATP sulfurylase, and then APS is phosphorylated to PAPS by APS kinase nih.govnih.govfrontiersin.org. While adenine is a constituent of these crucial metabolic intermediates and cofactors, the formation of this compound as a direct product of these endogenous sulfur metabolic pathways is not observed.

Enzymatic Synthesis Methods

Enzymatic synthesis methods in biological systems primarily focus on the transfer of sulfate groups from activated sulfate donors to various acceptor molecules, rather than the enzymatic formation of this compound itself. Sulfotransferases (SULTs) constitute a supergene family of enzymes that catalyze the transfer of a sulfo group from PAPS to a wide array of acceptor molecules, including hydroxyl or amino groups on carbohydrates, lipids, peptides, hormones, and xenobiotics nih.govfrontiersin.orgnih.govmdpi.comresearchgate.netnih.govoup.com.

The adenine moiety is critical for the binding of PAPS to sulfotransferases, with specific amino acid residues within the enzyme binding site recognizing the adenine base nih.govmdpi.comoup.comnycu.edu.tw. This interaction is essential for the catalytic activity of sulfotransferases, which mediate the transfer of the sulfate group from PAPS to a substrate. For instance, in the biosynthesis of heparan sulfate, enzymes like (heparan sulfate)-glucosamine 3-sulfotransferase 2 transfer a sulfate group from PAPS to a glucosamine (B1671600) residue wikipedia.org. Phenol sulfotransferases can also catalyze the sulfation of certain nucleotides, including adenosine 5'-monophosphate (AMP), adenosine 2',5'-bisphosphate (2',5'-PAP), and adenosine 2':3'-cyclic phosphate (B84403) 5'-phosphate (2':3'-cyclic PAP), using 4-nitrophenyl sulfate as a donor nih.govnycu.edu.twresearchgate.net. However, these processes involve the sulfation of other molecules using an adenine-containing donor (PAPS or other adenine nucleotides), not the enzymatic synthesis of this compound as a product molecule.

Compound Information

Enzyme-Catalyzed Sulfate Transfer

In biological systems, the transfer of sulfate groups is a crucial process, often mediated by enzymes that utilize adenine-containing molecules. This enzymatic process primarily focuses on the activation and subsequent transfer of sulfate, rather than the direct enzymatic synthesis of the this compound salt. The activation of inorganic sulfate typically occurs through a two-step enzymatic pathway to produce a universal sulfate donor.

The first step involves the enzyme ATP sulfurylase (ATPS, EC 2.7.7.4), which catalyzes the adenylation of inorganic sulfate. In this reaction, the adenosine monophosphate (AMP) residue from adenosine triphosphate (ATP) is transferred to sulfate, yielding adenosine 5'-phosphosulfate (APS) and pyrophosphate (PPi). The reversibility of this reaction means that the removal of pyrophosphate often drives it forward, facilitating the synthesis of activated sulfate compounds.

Selectivity and Mild Reaction Conditions

Enzyme-catalyzed reactions, including those involved in sulfate activation and transfer, are characterized by their remarkable selectivity and the ability to proceed under mild reaction conditions. These biological transformations typically occur at physiological temperatures, pressures, and pH levels, which are significantly less harsh than many conventional chemical synthesis methods. The inherent specificity of enzymes ensures that modifications are directed precisely to target substrates, minimizing unwanted side reactions and byproducts. This high degree of control and selectivity is a hallmark of enzymatic catalysis, making it a highly efficient and environmentally benign approach for chemical transformations compared to less selective synthetic routes.

Synthesis of Adenine Derivatives

The adenine scaffold, a fundamental purine structure, has been extensively modified to generate a vast array of derivatives. These chemical modifications can be performed on various parts of the molecule, including the heterocycle moiety and its side chains.

One illustrative example of adenine derivatization involves the synthesis of 8-arylsulfanyl adenine derivatives. These compounds can be formed through copper-catalyzed reactions, utilizing a system typically comprising copper(I) iodide (CuI), neocuproine, and sodium tert-butoxide (NaOt-Bu) in solvents like dimethylformamide (DMF). A notable advantage of this methodology is that it does not necessitate the use of anhydrous solvents or specialized handling procedures for the reagents. Furthermore, general N-alkylation strategies, often employing heterogeneous catalysts under mild reaction conditions, can be applied to purines, including adenine, to introduce various alkyl substituents. The exploration of novel adenine derivatives also includes introducing different substituents, such as those on the N6 nitrogen atom of the adenine molecule, to tailor their properties.

Exploration of Altered Biological Activity

The synthesis of adenine derivatives is primarily driven by the goal of exploring and achieving altered or enhanced biological activities. As a privileged scaffold in medicinal chemistry, adenine and its analogues are investigated for their potential therapeutic applications across a broad spectrum of diseases.

Adenine-based inhibitors have demonstrated efficacy in treating various conditions, including cancer, viral infections, and bacterial diseases. Specific research findings highlight their roles as:

Kinase and MTase Inhibitors: Derivatives acting as inhibitors of kinases and methyltransferases are explored for cancer treatment.

Anticancer and Antiviral Agents: Adenosine analogues that inhibit DNA/RNA synthesis are widely utilized as anticancer and antiviral agents.

Antibacterial Agents: NAD analogues derived from adenine are investigated for their ability to target NADK in the context of bacterial infections.

Beyond their roles in human health, certain adenine derivatives also exhibit significant activities as plant growth regulators. For instance, novel adenine derivatives with specific substituents on the N6 nitrogen atom have been shown to possess excellent cytokinin activity and stimulate root formation in plants. Furthermore, researchers synthesize adenine derivatives, such as 2,8-disubstituted-9-ethyladenine compounds, to test their binding affinities at human adenosine receptors. This research aims to identify potent and selective ligands that could serve as valuable tools for studying and potentially treating neurodegenerative disorders.

Compound Information

Molecular Interactions and Structural Biology

Interaction with Nucleic Acids and Proteins

As a purine (B94841) nucleobase, adenine (B156593) is integral to the structure of DNA and RNA. thomassci.com Its sulfate (B86663) salt form participates in various biochemical processes through non-covalent interactions, influencing the function of enzymes and cellular pathways. Adenine's structure, featuring several hydrogen bond donors and acceptors, allows it to serve as a "molecular handle," enhancing binding affinity and specificity with proteins. nih.gov

Adenine and its derivatives are essential components of many coenzymes and can directly or indirectly modulate the activity of numerous enzymes. drugbank.com For instance, the metabolism of adenine nucleotides into adenosine (B11128) can lead to the inhibition of protein synthesis, potentially by increasing S-adenosylhomocysteine content, which in turn affects macromolecule methylation. nih.gov

One specific example is the inactivation of S-adenosylhomocysteine hydrolase, an enzyme involved in transmethylation reactions, which was observed during therapy with adenine arabinoside, a derivative of adenine. researchgate.net Furthermore, enzymes involved in sulfate assimilation, such as adenosine 5'-phosphosulfate reductase, are regulated by adenine-containing molecules, highlighting the interplay between adenine and sulfate metabolism. frontiersin.org

| Enzyme | Modulating Molecule | Effect | Reference |

|---|---|---|---|

| S-adenosylhomocysteine hydrolase | Adenine arabinoside | Inactivation/Suppression | researchgate.net |

| Adenylate Cyclase | Adenosine (derived from Adenine nucleotides) | Activation (part of signaling cascades) | wikipedia.org |

| Adenosine 5'-phosphosulfate (APS) reductase | Glutathione (B108866) (synthesis linked to Adenine metabolism) | Regulation | frontiersin.org |

| Protein Kinase A (PKA) | cAMP (derived from Adenine) | Activation | nih.gov |

Adenine and its salts can significantly influence a variety of cellular responses, ranging from inflammation to cell death and proliferation. In intestinal epithelial cells, adenine has been shown to inhibit tumor necrosis factor-alpha (TNF-α)-induced signaling, thereby reducing mucosal inflammation. nih.gov This anti-inflammatory effect is mediated through the adenyl cyclase (AC) and protein kinase A (PKA) pathway. nih.gov

Conversely, adenine overload can induce specific cell death pathways. Studies on human primary proximal tubular epithelial cells have demonstrated that high concentrations of adenine can trigger ferroptosis, a form of regulated cell death. nih.gov In the context of plant biology, adenine sulfate is widely used as a growth supplement in tissue culture. It promotes organogenesis, stimulates cell proliferation, and enhances shoot multiplication in various plant species. agscientific.comneliti.comresearchgate.netlifeasible.com

| Cellular Response | System | Effect of Adenine/Adenine Sulfate | Reference |

|---|---|---|---|

| Inflammation | Intestinal Epithelial Cells | Inhibition of TNF-α signaling | nih.gov |

| Cell Death (Ferroptosis) | Human Kidney Cells | Induction by adenine overload | nih.gov |

| Cell Proliferation | General | Stimulation | biosynth.com |

| Organogenesis & Shoot Growth | Plant Tissue Culture | Promotion | agscientific.comresearchgate.net |

Adenine is a cornerstone of metabolic regulation and signal transduction, primarily through its incorporation into nucleotides like adenosine triphosphate (ATP), adenosine diphosphate (B83284) (ADP), and adenosine monophosphate (AMP). wikipedia.orgnih.gov ATP serves as the primary energy currency of the cell, driving countless metabolic reactions. drugbank.com The interconversion of these nucleotides is central to energy metabolism. nih.gov

Beyond its role in energy, adenine is a key component of signaling molecules and cofactors. thomassci.comagscientific.com Cyclic AMP (cAMP), derived from ATP by adenylate cyclase, acts as a crucial second messenger in numerous signal transduction pathways, including those triggered by G protein-coupled receptors. drugbank.comwikipedia.org Furthermore, adenine is part of cofactors such as NAD (nicotinamide adenine dinucleotide) and FAD (flavin adenine dinucleotide), which are vital for redox reactions in metabolism. thomassci.com Studies have also shown that adenine can directly activate its own receptors (AdeRs), leading to the suppression of Ca2+ contraction-signaling pathways in vascular smooth muscle cells. nih.gov

| Molecule/Pathway | Role of Adenine | Function | Reference |

|---|---|---|---|

| ATP, ADP, AMP | Core component | Energy transfer and metabolism | drugbank.comnih.gov |

| cAMP | Precursor (ATP) | Second messenger in signal transduction | wikipedia.org |

| NAD, FAD | Structural component | Cofactors in redox reactions | thomassci.comagscientific.com |

| Adenine Receptor (AdeR) Signaling | Ligand | Modulation of Ca2+ signaling | nih.gov |

Structural Studies of Adenine and its Salts

The crystal structure of adenine and its salts reveals the intricate network of noncovalent interactions that govern their solid-state assembly. These structures are stabilized by hydrogen bonds and π-stacking interactions. nih.govresearchgate.net The study of adenine salts, such as those with potassium and cesium, shows that crystal packing is often dominated by cation-anion interactions, with additional stability provided by hydrogen bonding between adjacent adenine molecules. rsc.org

For many years, determining the crystal structure of anhydrous adenine was a significant challenge due to the difficulty in obtaining high-quality crystals free of solvent molecules. acs.org Attempts to grow crystals from solution often resulted in hydrated forms. A breakthrough came with the development of a novel crystallization technique using a sublimation process, which successfully yielded single crystals of anhydrous adenine suitable for X-ray diffraction. acs.orgresearchgate.net

The sublimation technique for growing anhydrous adenine crystals involves heating the compound under vacuum, allowing it to vaporize and then deposit as crystals on a cooled surface. acs.orgufl.edu This method effectively avoids the incorporation of water or other solvents into the crystal lattice. acs.org

The process utilizes a specialized apparatus consisting of a sample chamber "vaporizer" and a "crystal collector" tube, placed within a programmable furnace that creates a precise temperature gradient (typically 2–5 °C) between the two chambers. acs.org An optimized heating rate to adenine's melting point (365 °C), followed by a very slow cooling rate, was found to generate the best quality crystals. acs.org This unique approach unequivocally established the structure of anhydrous adenine, which crystallizes in a centrosymmetric monoclinic system. acs.org

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | acs.org |

| Space Group | P21/c | acs.orgresearchgate.net |

| a (Å) | 7.891(3) | acs.org |

| b (Å) | 22.242(8) | acs.org |

| c (Å) | 7.448(3) | acs.org |

| β (°) | 113.193(5) | acs.org |

| Volume (Å3) | 1201.6(3) | acs.org |

| Z | 8 | acs.org |

Crystallization Techniques for Anhydrous Adenine

Challenges in Single Crystal Preparation

The preparation of high-quality single crystals of adenine salts suitable for X-ray diffraction analysis can be a significant challenge. The inherent nature of adenine and its interactions with solvent molecules often leads to difficulties in controlling nucleation and crystal growth.

One of the primary challenges is the propensity of adenine to incorporate solvent molecules, particularly water, into its crystal lattice, leading to the formation of hydrates. The crystallization of anhydrous forms of adenine-containing compounds is often difficult because of this strong affinity for solvent inclusion.

Furthermore, the process of nucleation, the initial step in crystal formation, is a critical and often hard-to-control stage. Recent studies on adenine clusters in the gas phase have highlighted the crucial role of sulfate ions in the early stages of aggregation. Sulfate ions have been shown to stabilize adenine clusters, particularly at a 1:1 ratio, which are the precursors to the formation of single crystals. This stabilizing effect is a key factor in overcoming the initial energy barrier for nucleation. Understanding and controlling the conditions that favor the formation of these stable precursor clusters is essential for successful single crystal growth. The complexity of these initial aggregation steps, occurring at very short length and timescales, makes the empirical determination of optimal crystallization conditions a time-consuming process.

X-ray Diffraction Analysis of Adenine and its Complexes

Single-crystal X-ray diffraction provides the most detailed and unambiguous structural information. A seminal study on the crystal structure of adenine hemisulfate monohydrate, ((C₅H₆N₅)₂SO₄·H₂O), revealed a monoclinic crystal system. The analysis of the diffraction data allowed for the precise determination of the unit cell dimensions and the spatial arrangement of the adenine cations, the sulfate anion, and the water molecule within the crystal lattice.

The data obtained from such an analysis are fundamental for understanding the specific intermolecular interactions that stabilize the crystal structure. The resolution of the diffraction data is a key indicator of the quality of the crystal and the reliability of the resulting structural model.

Interactive Table: Crystallographic Data for Adenine Hemisulfate Monohydrate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.35 |

| b (Å) | 10.99 |

| c (Å) | 18.02 |

| β (°) | 105.4 |

| Volume (ų) | 1593.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.67 |

Note: The crystallographic data presented here are based on the foundational work on adenine salts and represent typical values. Specific values are reported in dedicated crystallographic studies.

Powder X-ray diffraction (PXRD) is a powerful technique for the identification of crystalline phases and the investigation of polymorphism—the ability of a compound to exist in more than one crystal structure. Each polymorph of a substance will produce a unique PXRD pattern, which serves as a fingerprint for that specific crystalline form.

While extensive studies on the polymorphism of pure adenine have identified at least two different forms with distinct layered structures and hydrogen-bonding patterns, the polymorphism of this compound is less characterized. The analysis of commercial batches of adenine has often revealed mixtures of polymorphs, which can be identified and quantified using PXRD and Rietveld refinement. Anisotropic peak broadening in the powder patterns of adenine polymorphs has been attributed to stacking faults, a consequence of weak interactions between the layers of adenine molecules.

For this compound, PXRD is crucial for routine phase identification, quality control, and for screening for potential polymorphs that might arise under different crystallization conditions. The comparison of an experimental PXRD pattern with a pattern calculated from single-crystal X-ray diffraction data can confirm the phase purity of a bulk sample.

Intermolecular Interactions in Crystal Structures

In the crystal structure of adenine hemisulfate monohydrate, an extensive and intricate network of hydrogen bonds is observed. The adenine molecules are protonated, forming adeninium cations, which act as hydrogen bond donors along with the water molecule of hydration. The sulfate anion and the nitrogen atoms of the adenine rings serve as hydrogen bond acceptors.

The key hydrogen bonding interactions include:

N-H···O bonds: The protonated nitrogen atoms of the purine ring system and the exocyclic amino group of the adeninium cations form strong hydrogen bonds with the oxygen atoms of the sulfate anion.

O-H···O and O-H···N bonds: The water molecule is critically involved in linking different components of the structure. It donates hydrogen bonds to the sulfate oxygen atoms and may also accept hydrogen bonds, thereby bridging adjacent molecules and ions.

These interactions create a cohesive three-dimensional network that holds the crystal lattice together. The geometry of these hydrogen bonds, including donor-acceptor distances and angles, can be precisely determined from the single-crystal X-ray diffraction data.

Interactive Table: Representative Hydrogen Bond Geometries in Adenine Salts

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N-H···O | ~ 0.88 | ~ 1.90 | ~ 2.78 | ~ 170 |

| N-H···N | ~ 0.88 | ~ 2.10 | ~ 2.98 | ~ 165 |

| O-H···O | ~ 0.85 | ~ 1.85 | ~ 2.70 | ~ 175 |

Note: These values are typical for hydrogen bonds in such systems and are provided for illustrative purposes. Precise geometries are determined for each specific crystal structure.

In addition to the dominant hydrogen bonding, π-stacking interactions between the aromatic purine rings of adjacent adeninium cations contribute to the stabilization of the crystal structure. These interactions involve the attractive, non-covalent forces between the electron clouds of the parallel or nearly parallel aromatic rings.

C-H⋯π Interactions

While classical hydrogen bonds play a dominant role in the crystal structure of this compound, the potential for C-H⋯π interactions also exists. In this type of weak hydrogen bond, a carbon-hydrogen bond acts as a hydrogen bond donor, and the electron-rich π system of an aromatic ring, such as the purine ring of a neighboring adeninium cation, acts as the acceptor. Analysis of the crystal structure of bis(adeninium) bis(hydrogensulfate) sulfate reveals close contacts between C-H bonds of one adeninium cation and the purine ring of another. Specifically, the adeninium cations are linked by pairs of C—H···N hydrogen bonds involving the H2A and N3B atoms of adjacent cations, forming a distinct D(3) motif. nih.gov

Noncovalent Interactions

The crystal structure of this compound is stabilized by a rich network of noncovalent interactions. nih.gov The primary forces at play are classical hydrogen bonds, with the protonated adeninium cations and the sulfate and bisulfate anions participating in an extensive array of donor-acceptor relationships.

The asymmetric unit of bis(adeninium) bis(hydrogensulfate) sulfate contains two diprotonated adeninium cations, two bisulfate anions, and one sulfate anion. nih.gov These components are held together by N—H⋯O and O—H⋯O hydrogen bonds. nih.gov Furthermore, weaker C—H⋯O and C—H⋯N hydrogen bonds contribute to the formation of a robust three-dimensional network. nih.gov The adeninium cations and the sulfate anions form alternating noncentrosymmetric rings that can be described by graph-set motifs R¹₂(5), R⁴₄(16), and R¹₂(7). nih.gov

A notable feature in some related structures, such as bis(adeninium)trans-bis(adenine)tetra-aquocobalt(II) bis(sulphate) hexahydrate, is the presence of adenine–adeninium pairs hydrogen-bonded together via N(1)⋯H–N(10) and N(10)–H⋯N(7). rsc.org The intricate web of these interactions, including O–H⋯O, N–H⋯O, O–H⋯N, and N–H⋯N linkages, underscores the complexity of the supramolecular assembly in adenine-containing sulfate salts. rsc.org

Conformational Analysis and Molecular Dynamics

Dihedral Angles and Aromaticity

The adeninium cation in this compound is a protonated form of adenine. Protonation can occur at different nitrogen atoms, with theoretical calculations suggesting that N-1 protonation is the most thermodynamically stable form in the gas phase and in solution. nih.gov The planarity of the purine ring system is a prerequisite for its aromatic character. The dihedral angles within the five- and six-membered rings of the adeninium cation are expected to be close to zero, reflecting this planarity.

The aromaticity of the purine ring system in adenine is a result of the delocalization of π-electrons, which satisfies Hückel's rule. The electron structures of the fused rings in the common 7H and 9H tautomers of adenine follow the 4N+2 rule, indicating their aromatic character. researchgate.net Upon protonation to form the adeninium cation, the distribution of electrons in the purine ring is altered, but the system retains its aromatic nature. This aromaticity contributes to the stability of the cation and influences its interactions with other molecules, including π-stacking interactions, which are a significant stabilizing force in many biological systems containing purines. nih.gov

Theoretical and Computational Studies

Theoretical and computational methods provide valuable insights into the structure, stability, and interactions of this compound at the atomic level.

Density Functional Theory Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been employed to study the protonation of adenine, confirming that the N-1 protonated tautomer is the most stable. nih.gov Such calculations can also be used to model the vibrational spectra (infrared and Raman), electronic properties, and the nature of intermolecular interactions within the this compound crystal.

By performing DFT calculations on the crystallographically determined geometry of bis(adeninium) bis(hydrogensulfate) sulfate, it is possible to quantify the energies of the various hydrogen bonds and other noncovalent interactions. nih.gov These calculations can also provide insights into the charge distribution within the adeninium cations and the sulfate anions, further elucidating the nature of the electrostatic interactions that hold the crystal together.

Molecular Voronoi-Dirichlet Polyhedra Method

The Molecular Voronoi-Dirichlet Polyhedra (VDP) method is a computational tool used for the analysis of crystal structures and the characterization of intermolecular contacts. This method partitions the crystal space into polyhedra associated with each molecule, where every point within a given polyhedron is closer to the reference molecule than to any other molecule in the crystal. The faces of these polyhedra correspond to intermolecular contacts, and the area of a face is proportional to the strength of the corresponding interaction.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as the electron donor, while the LUMO is the lowest energy orbital that can accept electrons. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small gap suggests that the molecule can be easily excited and is generally more reactive. Conversely, a large HOMO-LUMO gap indicates high kinetic stability. acs.org FMO analysis helps in understanding various chemical phenomena, including reaction mechanisms, by identifying the most probable sites for nucleophilic and electrophilic attacks. youtube.comsapub.org For this compound, this analysis would reveal the electron-donating and accepting capabilities of different parts of the molecule, offering insights into its potential interactions with other molecules.

| Orbital | Description | Significance in Reactivity |

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Represents the ability of a molecule to donate electrons (nucleophilicity). The energy and location of the HOMO indicate the most likely site for electrophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is unoccupied by electrons. | Represents the ability of a molecule to accept electrons (electrophilicity). The energy and location of the LUMO indicate the most likely site for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. |

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. amercrystalassn.orgwikipedia.org Developed by Richard Bader, this theory analyzes the topology of the electron density to reveal the underlying molecular structure. wikipedia.org

Key to QTAIM is the concept of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as its magnitude and the Laplacian of the electron density (∇²ρ), provide quantitative information about the nature of the chemical bond. researchgate.net A negative Laplacian (∇²ρ < 0) at a BCP is characteristic of a shared interaction, typical of covalent bonds, where electron density is concentrated between the nuclei. A positive Laplacian (∇²ρ > 0) indicates a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. researchgate.net QTAIM allows for the calculation of atomic properties, such as atomic charges and energies, by integrating over the atomic basins defined by the topology of the electron density. wikipedia.org

| QTAIM Parameter | Description | Interpretation |

| Electron Density (ρ) | The value of the electron density at a bond critical point. | Higher values indicate a stronger bond. |

| Laplacian of Electron Density (∇²ρ) | The second derivative of the electron density at a bond critical point. | A negative value suggests a covalent bond (shared interaction), while a positive value suggests a non-covalent or ionic bond (closed-shell interaction). researchgate.net |

| Bond Path | A line of maximum electron density linking two atomic nuclei. | The presence of a bond path is a necessary condition for the existence of a chemical bond between two atoms. |

| Atomic Basins | Regions of space defined by the gradient vector field of the electron density, each containing one atomic nucleus. | Allows for the partitioning of molecular properties into atomic contributions. |

Energy Decomposition Analysis (EDA)

Energy Decomposition Analysis (EDA) is a powerful computational method used to dissect the interaction energy between molecular fragments into physically meaningful components. researchgate.net This analysis provides a quantitative understanding of the nature of chemical bonds and intermolecular interactions. A typical EDA scheme partitions the total interaction energy (ΔE_int) into several terms:

Electrostatic Interaction (ΔE_elstat): This term represents the classical electrostatic interaction between the unperturbed charge distributions of the fragments. It is typically attractive. scm.com

Pauli Repulsion (ΔE_Pauli): This is a repulsive term arising from the quantum mechanical effect of the Pauli exclusion principle, which prevents electrons of the same spin from occupying the same region of space. It is also known as exchange repulsion. scm.com

Orbital Interaction (ΔE_orb): This attractive term accounts for the stabilization that occurs from the mixing of occupied and unoccupied orbitals of the interacting fragments, leading to charge transfer and polarization. scm.com

The orbital interaction term can often be further decomposed to distinguish between different types of orbital interactions (e.g., σ, π, δ bonding). EDA provides a bridge between quantum chemical calculations and traditional chemical bonding models. researchgate.net

| EDA Component | Description | Nature of Interaction |

| ΔE_int (Interaction Energy) | The total energy change upon bringing fragments together to form the molecule. | Overall strength of the interaction. |

| ΔE_elstat (Electrostatic) | The classical Coulombic interaction between the unperturbed charge distributions of the fragments. | Attractive or repulsive, depending on the charge distributions. |

| ΔE_Pauli (Pauli Repulsion) | The destabilizing interaction arising from the Pauli exclusion principle when occupied orbitals of the fragments overlap. | Always repulsive. |

| ΔE_orb (Orbital Interaction) | The stabilizing interaction from the mixing of fragment orbitals, including charge transfer and polarization. | Always attractive. |

Independent Gradient Model based on Hirshfeld Partition and Interaction Region Indicator (IGMH and IRI)

The Independent Gradient Model (IGM) is a computational tool used for the visual analysis of intramolecular and intermolecular interactions. nih.gov An improved version of this model, IGM based on Hirshfeld partition (IGMH), offers a more rigorous physical background by using atomic densities derived from the Hirshfeld partitioning of the actual molecular electron density, rather than promolecular densities. nih.govchemrxiv.orgresearchgate.net

IGMH analysis can elegantly isolate and visualize both intra-fragment and inter-fragment interactions. chemrxiv.org It generates isosurfaces that depict regions of significant interaction, which are typically color-coded to indicate the strength and nature of the interaction. This method is particularly useful for studying weak interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. nih.gov

The Interaction Region Indicator (IRI) is often used in conjunction with IGMH to further characterize and visualize the interaction regions. researchgate.net Together, IGMH and IRI provide a powerful approach for exploring the complex landscape of non-covalent interactions within a chemical system. acs.org

| Method | Description | Application |

| IGMH (Independent Gradient Model based on Hirshfeld Partition) | A method for visualizing and analyzing intra- and intermolecular interactions based on the electron density. It uses Hirshfeld partitioning for a more accurate representation of atomic densities within the molecule. nih.govchemrxiv.org | Identifies and characterizes the location and nature of chemical interactions, particularly non-covalent interactions. nih.gov |

| IRI (Interaction Region Indicator) | A function of the electron density and its gradient used to identify and visualize regions of chemical interaction. | Complements IGMH by providing a clear visual signature of interaction regions, helping to distinguish between different types of interactions. |

Biological Roles and Mechanisms of Action

Role in Nucleic Acid Synthesis and Cellular Proliferation

Adenine (B156593) is a foundational component for the synthesis of nucleic acids and is intimately involved in regulating cell growth and division.

Adenine is one of the two purine (B94841) nucleobases (the other being guanine) that are essential building blocks for the nucleotides of nucleic acids wikipedia.orgchemicalbook.com. When adenine is attached to ribose sugar, it forms the nucleoside adenosine (B11128); when attached to deoxyribose, it forms deoxyadenosine (B7792050) wikipedia.orgallen.inbyjus.com. These nucleosides are then phosphorylated to create nucleotides like adenosine monophosphate (AMP), adenosine diphosphate (B83284) (ADP), and adenosine triphosphate (ATP) wikipedia.orgallen.in.

In deoxyribonucleic acid (DNA), adenine forms specific complementary base pairs with thymine (B56734) via two hydrogen bonds, which are crucial for maintaining the stability and integrity of the DNA double helix structure wikipedia.orgpatsnap.comallen.inchemicalbook.com. This precise pairing is fundamental for accurate DNA replication and the faithful transmission of genetic information from one generation of cells to the next patsnap.com. In ribonucleic acid (RNA), which is involved in protein synthesis and various cellular regulatory processes, adenine pairs with uracil (B121893) wikipedia.orgallen.inchemicalbook.com. The involvement of adenine in creating adenine residues in DNA and its interaction with ribose and deoxyribose to form adenosine and deoxyadenosine underscores its vital role in the structure of both RNA and DNA allen.in.

Adenine has been observed to influence cell growth and division, with some research indicating a potential inhibitory effect on certain cancer cell lines. Studies have shown that adenine treatments can significantly decrease the growth of hepatocellular carcinoma (HCC) cells, specifically Hep G2 and SK-Hep-1 cells, in a dose-dependent manner medsci.org. For instance, adenine treatments (0.5 - 2 mM) reduced the growth of Hep G2 and SK-Hep-1 cells to approximately 72.5% and 71.3% of control, respectively medsci.org. Furthermore, 48-hour treatments with adenine decreased the viability of these HCC cells to 71.6% (HepG2) and 70.4% (SK-Hep-1) of control, with statistically significant reductions medsci.org.

Adenine's mechanism of action in these contexts includes inducing sub-G1 and S phase accumulation in HCC cells, indicating its role in cell cycle arrest medsci.org. It has been shown to reduce the expression of cyclins (A/D1) and cyclin-dependent kinase (CDK2) while upregulating tumor suppressor proteins like p53, p21, Bax, PUMA, and NOXA in HepG2 cells medsci.org. The activation of AMP-activated protein kinase (AMPK) has also been implicated in the p53-associated apoptotic cascade induced by adenine in HepG2 cells medsci.org.

Another study demonstrated that adenine could inhibit the growth of Bel-7402 and Hela cancer cells in a dose- and time-dependent manner, without significantly affecting normal human cervical keratinocytes researchgate.netoncotarget.comnih.gov. This inhibitory effect was linked to the induction of apoptosis and the blockade of the cell cycle at the S phase, leading to cell cycle exit and programmed cell death in tumor cells researchgate.netoncotarget.comnih.gov.

Table 1: Influence of Adenine on Cancer Cell Growth Inhibition

| Cell Line | Adenine Concentration | Treatment Duration | Effect on Cell Growth/Viability | Reference |

| Hep G2 cells | 0.5 - 2 mM | N/A | Decreased to 72.5 ± 3.4% of control | medsci.org |

| SK-Hep-1 cells | 0.5 - 2 mM | N/A | Decreased to 71.3 ± 4.6% of control | medsci.org |

| HepG2 cells | N/A | 48 hours | Decreased viability to 71.6 ± 4.6% of control | medsci.org |

| SK-Hep-1 cells | N/A | 48 hours | Decreased viability to 70.4 ± 7.9% of control | medsci.org |

| Bel-7402 cells | 0.5 mg/ml | 48 hours | Inhibited by (53 ± 5.24)% | nih.gov |

| Hela cells | 0.5 mg/ml | 48 hours | Inhibited by (73.6 ± 6.26)% | nih.gov |

| Bel-7402 cells | 0.5 mg/ml | 72 hours | Inhibited by (72.6 ± 6.45)% | nih.gov |

| Hela cells | 0.5 mg/ml | 72 hours | Inhibited by (89.5 ± 6.42)% | nih.gov |

Involvement in Energy Metabolism and Coenzyme Synthesis

Adenine is a crucial component of molecules central to cellular energy transfer and redox reactions, making it indispensable for maintaining cellular vitality.

Adenine is an integral structural component of adenosine triphosphate (ATP), which is widely recognized as the primary energy currency of the cell wikipedia.orgpatsnap.comallen.inbyjus.comwikipedia.orgbritannica.combyjus.com. ATP consists of three main parts: an adenine base, a ribose sugar, and a chain of three phosphate (B84403) groups wikipedia.orgbritannica.combyjus.com. The chemical energy required to power most cellular activities, such as protein synthesis, chemical synthesis, muscle contraction, and nerve impulse propagation, is captured and released through the hydrolysis of ATP wikipedia.orgpatsnap.comwikipedia.orgbritannica.com.

Energy is stored in the high-energy bonds between the phosphate groups within the ATP molecule byjus.combritannica.combyjus.com. When cells require energy, the outer phosphate group is typically removed from ATP through hydrolysis, converting it into adenosine diphosphate (ADP) and releasing a significant amount of energy britannica.combyjus.com. Cells continuously break down ATP to obtain energy and simultaneously synthesize ATP from ADP and phosphate through processes like cellular respiration, primarily driven by the enzyme ATP synthase located in mitochondria britannica.com. This continuous cycle of ATP synthesis and hydrolysis is central to energy metabolism in all living organisms wikipedia.orgwikipedia.orgbritannica.com.

Adenine is also a vital constituent of several key coenzymes, notably Nicotinamide (B372718) Adenine Dinucleotide (NAD) and Flavin Adenine Dinucleotide (FAD) ontosight.aiontosight.aiglpbio.comwikipedia.orgpatsnap.comallen.inwikipedia.orgwikipedia.org. These coenzymes are critical for cellular respiration and a wide array of redox reactions that are fundamental to metabolism and ATP production wikipedia.orgpatsnap.comwikipedia.orgwikipedia.orgctpharma.com.tr.

NAD, existing in oxidized (NAD⁺) and reduced (NADH) forms, is a dinucleotide composed of two nucleotides joined by their phosphate groups: one containing an adenine nucleobase and the other nicotinamide wikipedia.orgctpharma.com.tr. NAD acts as a major electron acceptor and carrier in biological oxidations, participating in reactions where it accepts electrons from other molecules and becomes reduced to NADH ctpharma.com.trfishersci.co.uk. These electron transfer reactions are crucial for generating ATP in the electron transport chain ctpharma.com.tr. NAD also plays roles in DNA repair, cell signaling, and the regulation of gene expression ctpharma.com.tr.

FAD consists of an adenine nucleotide (adenosine monophosphate) and a flavin mononucleotide (FMN) bridged together through their phosphate groups wikipedia.org. The adenine portion of FAD, while not directly involved in the redox chemistry, plays a crucial role in molecular recognition, anchoring, and binding of FAD to enzymes, contributing to the specificity and efficiency of flavoenzymes temple.edunih.gov. FAD is an essential cofactor that assists numerous enzymes in catalyzing oxidation-reduction reactions, particularly in cellular metabolism wikipedia.orgnih.govcdutcm.edu.cnresearchgate.net. Like NAD, FAD (and its reduced form, FADH₂) is vital for electron transport and ATP production within the mitochondria patsnap.comwikipedia.orgwikipedia.orgresearchgate.net. The synthesis of FAD in organisms, including humans, involves a two-step enzymatic conversion from vitamin B2 (riboflavin) that requires two molecules of ATP researchgate.net. The presence and coordinated activity of FAD-forming and degrading enzymes contribute to a dynamic pool of this critical flavin cofactor within the cell nucleus, highlighting the intricate regulation of its metabolism nih.gov.

Influence on Metabolic Pathways

Adenine sulfate (B86663) plays a crucial role in cellular metabolism primarily through its adenine component. Adenine is an essential constituent of key metabolic cofactors, including adenosine triphosphate (ATP), nicotinamide adenine dinucleotide (NAD), and flavin adenine dinucleotide (FAD) nih.gov. These molecules are indispensable for energy metabolism, electron transport, and numerous enzymatic reactions within cells nih.govguidetomalariapharmacology.org. As a result, adenine sulfate acts as a precursor, substrate, or cofactor in a diverse array of biochemical pathways.

Furthermore, adenine is a fundamental chemical component of nucleic acids, DNA and RNA, making this compound vital for nucleic acid synthesis, cell growth, and division nih.govwikipedia.org. Its involvement in nucleic acid metabolism underscores its importance in advanced applications such as genetic engineering and biotechnology nih.gov. Research also utilizes this compound dihydrate in studies focused on nucleotide synthesis and metabolic pathways, particularly those related to energy transfer and nucleotide metabolism wikipedia.org. In yeast, the presence of adenine in the culture medium has been observed to repress its own biosynthetic pathway, specifically by influencing the enzyme phosphoribosylpyrophosphate amidotransferase, which is encoded by the ADE4 gene.

Participation in Cellular Signaling Pathways

Regulatory Molecule in Signaling Pathways

This compound functions as a regulatory molecule with a broad spectrum of chemical and biochemical roles both in vivo and in vitro. A key aspect of its regulatory function is its contribution to the formation of cyclic adenosine monophosphate (cAMP), a pivotal second messenger in numerous biological signaling pathways. As a second messenger, cAMP is integral to intracellular signal transduction, conveying the cAMP-dependent pathway and mediating diverse biological processes such as cell growth, inflammation, and metabolism.

Contribution to cAMP (Cyclic Adenosine Monophosphate) Formation

Cyclic adenosine monophosphate (cAMP) is synthesized from adenosine triphosphate (ATP) through the enzymatic action of adenylate cyclase. This enzyme is typically situated on the inner side of the plasma membrane. The activation of adenylate cyclase is often triggered by various signaling molecules binding to adenylate cyclase stimulatory G (Gs)-protein-coupled receptors. Consequently, the levels of cAMP can rapidly reach their maximal concentrations within minutes in cultured cells. This process highlights how adenine, derived from ATP and indirectly influenced by the availability of this compound, is directly integrated into crucial cellular signaling cascades.

Sulfate Assimilation and Metabolism

Precursor for Cytokinin Biosynthesis in Plants

This compound is widely utilized in plant tissue culture as a media supplement, primarily serving as a precursor for cytokinin biosynthesis. It has been observed to either directly act as a precursor for natural cytokinin synthesis or enhance the biosynthesis of endogenous cytokinins, which can lead to more effective physiological responses compared to exogenously supplied cytokinins in culture media. The beneficial effects of this compound are frequently noted when it is co-administered with known cytokinins such as benzylaminopurine (BAP) or kinetin (B1673648).

While earlier research suggested adenine's direct role as a precursor, studies involving labeled adenine have indicated a low incorporation rate into biologically active cytokinins, implying that its observed cytokinin-like activity might be due to other mechanisms or synergistic interactions with other plant growth regulators. Nevertheless, this compound has been shown to promote organogenesis and in vitro flowering in various plant species, including dill and Vitex vinifolia. Its application has also been instrumental in inducing multiple shoot production in Carissa carandas.

Role in Plant Sulfur Assimilation Pathway

Plants absorb sulfur predominantly in the form of inorganic sulfate from the soil. This sulfate undergoes an activation step where it is converted to adenosine 5′-phosphosulfate (APS) by the enzyme ATP sulfurylase. This reaction is considered the committed step in the plant sulfur assimilation pathway. Following APS formation, two primary fates are possible for the activated sulfate:

Reductive Assimilation: APS can be reduced to sulfite (B76179) and subsequently to sulfide (B99878), ultimately leading to the incorporation of sulfur into organic compounds, notably amino acids such as cysteine.

Oxidative Assimilation: Alternatively, APS can be further phosphorylated by APS kinase to form 3′-phosphoadenosine 5′-phosphosulfate (PAPS). PAPS then functions as a sulfate group donor for various sulfation reactions in secondary metabolism, contributing to the synthesis of diverse specialized metabolites.

This compound, by providing adenine—a fundamental component of ATP, which is then utilized in the formation of APS and PAPS—indirectly supports and participates in these critical steps of plant sulfur assimilation. While the sulfate moiety of this compound itself is not typically the direct source of assimilated sulfur, its adenine component is integral to the synthesis of the activated sulfur compounds (APS and PAPS) that are central to this pathway.

Modulation of Sulfite Resistance

This compound, by providing adenine, is intricately linked to the modulation of sulfite resistance in various organisms, notably in wine yeast (Saccharomyces cerevisiae). Research indicates that the interplay between sulfur and adenine metabolism significantly influences a cell's ability to tolerate sulfite nih.gov.

Detailed Research Findings: Studies on Saccharomyces cerevisiae have demonstrated that the availability of adenine, such as that provided by this compound, directly impacts sulfite resistance. Specifically, mutations within the adenine biosynthetic pathway or the presence of adenine in a synthetic minimal growth medium have been observed to increase sulfite resistance nih.gov. Conversely, the presence of methionine, another crucial metabolite involved in sulfur metabolism, tends to enhance sensitivity to sulfur dioxide (SO₂), the active form of sulfite nih.gov.

The mechanism behind this modulation is complex and involves transcriptional regulation of key genes across multiple metabolic pathways. The concentrations of methionine, adenine, and sulfite in the growth medium influence the expression of genes associated with sulfur metabolism (e.g., MET16), adenine metabolism (e.g., ADE4), and acetaldehyde (B116499) metabolism (e.g., ALD6) nih.gov. Sulfite itself acts as a stressor, altering the expression patterns of these genes, suggesting a multifaceted cellular response nih.gov.

Table 1: Influence of Adenine and Methionine on Sulfite Resistance in Saccharomyces cerevisiae

| Metabolite | Effect on Sulfite Resistance | Affected Metabolic Pathways / Genes | Key Observations |

| Adenine | Increases resistance nih.gov | Adenine metabolism (ADE4), Sulfur metabolism (MET16), Acetaldehyde metabolism (ALD6) nih.gov | Mutually linked with sulfur metabolism; influences gene expression patterns under sulfite stress nih.gov. |

| Methionine | Increases sensitivity nih.gov | Sulfur metabolism (MET16), Adenine metabolism (ADE4), Acetaldehyde metabolism (ALD6) nih.gov | Opposite effect to adenine; alters gene expression in response to sulfite nih.gov. |

Sulfate Donor in Secondary Metabolic Pathways

This compound's role as a sulfate donor is primarily manifested through its contribution to the activated sulfate molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), which is the universal sulfate donor in numerous sulfation reactions.

Detailed Research Findings: The journey of sulfate within a cell typically begins with its uptake and activation. Inorganic sulfate is initially activated by the enzyme ATP sulfurylase, converting it into Adenosine 5'-phosphosulfate (APS) pnas.orgfrontiersin.orgoup.com. This APS molecule represents a critical branching point in sulfur metabolism pnas.orgfrontiersin.org. From APS, there are two main metabolic fates:

Primary Sulfate Assimilation: APS can be reduced to sulfite and subsequently to sulfide, which is then incorporated into amino acids like cysteine for the synthesis of proteins, methionine, and other vital primary metabolites pnas.orgfrontiersin.orgoup.com.

Secondary Metabolic Pathways (Sulfation Reactions): Alternatively, APS can be phosphorylated by the enzyme Adenosine 5'-phosphosulfate kinase (APSK) to form 3'-phosphoadenosine 5'-phosphosulfate (PAPS) nih.govpnas.orgfrontiersin.orgoup.comresearchgate.net. It is this PAPS molecule that serves as the active sulfate donor for a wide array of sulfation reactions catalyzed by a diverse family of enzymes known as sulfotransferases (SULTs) frontiersin.orgmdpi.compnas.orgfrontiersin.orgoup.comresearchgate.netnih.govfrontiersin.orguef.fioup.com.

These sulfation reactions are crucial for the biosynthesis, modification, and detoxification of numerous secondary metabolites in various organisms, particularly plants. Examples of compounds that undergo sulfation via PAPS include:

Glucosinolates: A major class of sulfur-rich secondary metabolites found predominantly in plants of the order Brassicales, playing roles in defense against herbivores and pathogens frontiersin.orgnih.govfrontiersin.orgoup.comresearchgate.net.

Hormones: Such as brassinosteroid hormones and jasmonate hormones, where sulfation can regulate their activity or signaling pnas.orgfrontiersin.orgresearchgate.net.

Phytosulfokines: Signaling peptides in plants that undergo tyrosine sulfation pnas.orgfrontiersin.org.

Other sulfonated molecules: Including various natural products and flavonoids pnas.orgfrontiersin.orgresearchgate.net.

The importance of APSK in this process has been highlighted by studies on Arabidopsis thaliana mutants where the disruption of APS kinase isoforms (e.g., apk1 apk2 double mutants) significantly reduced the levels of sulfated secondary metabolites, such as glucosinolates and sulfated 12-hydroxyjasmonate, by approximately five-fold nih.govoup.comresearchgate.net. This reduction in sulfated compounds also led to a redirection of sulfur flow within the plant, resulting in increased levels of inorganic sulfate and thiols in the primary sulfur assimilation pathway, and impacting normal growth rates nih.govfrontiersin.orgoup.comresearchgate.net. These findings underscore the essential role of APSK, and by extension, the sulfate provided via this compound's metabolic derivatives, in controlling the partitioning of sulfur between primary and secondary metabolic pathways and in maintaining cellular homeostasis.

Table 2: Key Components of Sulfate Donation in Secondary Metabolism

| Component / Enzyme | Role in Pathway | End Product/Function | Examples of Sulfated Metabolites |

| ATP Sulfurylase | Activates inorganic sulfate to APS pnas.orgfrontiersin.org | Adenosine 5'-phosphosulfate (APS) pnas.orgfrontiersin.org | N/A (intermediate) |

| Adenosine 5'-phosphosulfate kinase (APSK) | Phosphorylates APS to PAPS nih.govpnas.orgfrontiersin.orgresearchgate.net | 3'-phosphoadenosine 5'-phosphosulfate (PAPS) nih.govpnas.orgfrontiersin.orgresearchgate.net | N/A (universal sulfate donor) |

| Sulfotransferases (SULTs) | Catalyze the transfer of sulfate from PAPS to acceptor molecules mdpi.comfrontiersin.orguef.fioup.com | Sulfated secondary metabolites mdpi.comfrontiersin.orguef.fioup.com | Glucosinolates, Brassinosteroid hormones, Jasmonate hormones, Phytosulfokines nih.govpnas.orgfrontiersin.orgresearchgate.net |

Enzymatic Regulation and Biochemical Studies

Enzyme Assays and Kinetics

Adenine (B156593) sulfate (B86663) finds general application in enzymatic assays chemimpex.comsmolecule.com. While direct reports of adenine sulfate acting as a specific substrate or inhibitor in kinase or phosphatase assays are less common than for its adenosine-phosphate derivatives, its constituent parts play significant roles. For instance, adenine is a key component of ATP, the primary phosphate (B84403) donor in kinase reactions sigmaaldrich.com. Phosphatases, conversely, catalyze the hydrolysis of phosphate esters, and their assays typically utilize substrates like p-nitrophenyl phosphate (pNPP) biocompare.com.